1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
The synthesis of 1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with aromatic amines, followed by cyclization to form the pyrrolidine-2,5-dione ring . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:
- 3-chloro-1-aryl pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives Compared to these compounds, 1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both benzyl and piperazine moieties, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C28H32N4O3 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N4O3/c33-26-9-5-15-31(26)24-12-10-23(11-13-24)21-32-27(34)20-25(28(32)35)30-18-16-29(17-19-30)14-4-8-22-6-2-1-3-7-22/h1-4,6-8,10-13,25H,5,9,14-21H2/b8-4+ |
InChI Key |
LOPVVBTUCIBIDJ-XBXARRHUSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCN(CC4)CC=CC5=CC=CC=C5 |
Origin of Product |
United States |
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